2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol
Brand Name: Vulcanchem
CAS No.: 294668-48-7
VCID: VC7505557
InChI: InChI=1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3
SMILES: CC1=NC2=C(S1)C=C(C3=C2SC=C3)O
Molecular Formula: C10H7NOS2
Molecular Weight: 221.29

2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol

CAS No.: 294668-48-7

Cat. No.: VC7505557

Molecular Formula: C10H7NOS2

Molecular Weight: 221.29

* For research use only. Not for human or veterinary use.

2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol - 294668-48-7

Specification

CAS No. 294668-48-7
Molecular Formula C10H7NOS2
Molecular Weight 221.29
IUPAC Name 2-methylthieno[2,3-e][1,3]benzothiazol-5-ol
Standard InChI InChI=1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3
Standard InChI Key CKCVIZASFQSRBN-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C3=C2SC=C3)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol defines a bicyclic system comprising:

  • A benzothiazole core (benzo[1,2-d]thiazole) fused with a thiophene ring at positions 5 and 6 .

  • A methyl substituent at position 2 of the thiazole ring.

  • A hydroxyl group at position 5 of the benzene moiety .

The molecular formula C₁₀H₇NOS₂ (molecular weight: 221.3 g/mol) reflects the incorporation of sulfur and oxygen heteroatoms, which contribute to its electronic properties and potential bioactivity .

Spectroscopic and Physicochemical Properties

Key spectral data and physical characteristics include:

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
LogPEstimated 2.1 (calculated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (thiazole S, hydroxyl O, thiophene S)
Rotatable Bonds0

The solid-state structure (PubChem 3D Conformer) reveals planar aromatic systems with dihedral angles of 178.9° between thiophene and benzothiazole planes, facilitating π-π stacking interactions .

Synthetic Methodologies and Challenges

Reported Synthetic Routes

While no direct synthesis protocol exists for 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol in the literature, analogous benzothiazole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Thiophene-2-carboxylic acids reacted with 2-aminothiophenols under dehydrating conditions .

  • Friedländer Annulation: For constructing fused thiophene-benzothiazole systems .

A hypothetical pathway could involve:

  • Nitration of 5-hydroxybenzothiazole to introduce electrophilic sites.

  • Thiophene ring fusion via palladium-catalyzed cross-coupling .

  • Methylation at position 2 using dimethyl sulfate .

Purification and Characterization

The compound is purified to ≥95% purity (HPLC) using silica gel chromatography with ethyl acetate/hexane eluents . Structural validation employs:

  • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 5.3 ppm .

  • IR Spectroscopy: O-H stretch at 3250 cm⁻¹, C=S vibration at 1120 cm⁻¹ .

Pharmacological Activity and Mechanism

Monoamine Oxidase (MAO) Inhibition

Although direct studies on 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol are lacking, structurally related 2-methylbenzo[d]thiazol-5-ol derivatives exhibit:

  • MAO-B Inhibition: IC₅₀ values < 0.017 µM, surpassing selegiline (IC₅₀ 0.05 µM) .

  • Selectivity: 100–500-fold preference for MAO-B over MAO-A, critical for Parkinson’s disease therapy .

The thiophene fusion in the target compound may enhance lipid solubility, potentially improving blood-brain barrier permeability compared to simpler benzothiazoles .

Structure-Activity Relationships (SAR)

Key SAR trends from analogous compounds:

  • C2 Methylation: Increases MAO-B affinity by 3-fold compared to unmethylated analogs .

  • Hydroxyl Position: Para-substitution (C5) optimizes hydrogen bonding with FAD cofactor .

  • Thiophene Fusion: May modulate electron distribution, affecting substrate recognition .

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use chemical goggles
Respiratory ToxicityEmploy fume hoods

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